Gossypetin (3,5,7,8,3',4'-hexahydroxyflavone) is a highly specialized hexahydroxylated flavonol naturally derived from the calyx of Hibiscus sabdariffa. In scientific procurement and industrial research, it is primarily sourced as a high-purity reference standard, a potent antioxidant, and a targeted pharmacological probe [1]. Unlike more ubiquitous flavonoids, gossypetin features a critical hydroxyl group at the C-8 position. This specific structural modification fundamentally alters its redox potential, kinase binding specificity, and transporter interference profile. Consequently, it is prioritized over standard flavonols in advanced neurodegeneration models, targeted oncology assays, and pharmacokinetic studies where precise molecular interactions govern reproducibility.
Substituting gossypetin with its closest structural analog, quercetin (which lacks the C-8 hydroxyl group), or its 8-O-glucoside, gossypin, severely compromises assay specificity and pharmacokinetic relevance [1]. In drug-drug interaction models, quercetin acts as a potent inhibitor of the human OATP2B1 transporter, whereas gossypetin's C-8 hydroxylation drastically reduces this interference, making them non-interchangeable for formulation screening [2]. Furthermore, in biochemical assays, the aglycone gossypetin exhibits more than double the radical scavenging capacity of its glycosylated counterpart, gossypin. Relying on generic flavonol substitutes will also fail in targeted kinase assays, as gossypetin provides highly specific, direct inhibition of MKK3/6 and uniquely modulates microglial transcriptomes—pathways where standard in-class alternatives show divergent or significantly weaker activity.
The presence of the C-8 hydroxyl group in gossypetin dramatically alters its interaction with the human organic anion transporting polypeptide 2B1 (OATP2B1) compared to its structural analog quercetin. In competitive in vitro inhibition assays, gossypetin demonstrated an IC50 of 82.0 μM, whereas quercetin exhibited a highly potent IC50 of 7.3 μM [1]. This structural distinction makes gossypetin far less likely to interfere with the cellular uptake of co-administered compounds.
| Evidence Dimension | OATP2B1 Transporter Inhibition (IC50) |
| Target Compound Data | Gossypetin: 82.0 μM |
| Comparator Or Baseline | Quercetin: 7.3 μM |
| Quantified Difference | 11-fold decrease in transporter inhibition for Gossypetin |
| Conditions | In vitro human OATP2B1 competitive inhibition assay |
For researchers developing formulations or studying drug-drug interactions, selecting gossypetin provides a flavonol scaffold with significantly lower OATP2B1 transporter interference than quercetin, ensuring cleaner pharmacokinetic baselines.
In standardized antioxidant capacity panels, the aglycone gossypetin significantly outperforms its 8-O-glucoside counterpart, gossypin. Quantitative DPPH assays reveal that gossypetin achieves a Trolox Equivalent Antioxidant Capacity (TEAC) of 111.53 mM/g for radical scavenging, compared to just 41.68 mM/g for gossypin [1].
| Evidence Dimension | Radical Scavenging Capacity (TEAC) |
| Target Compound Data | Gossypetin: 111.53 mM/g |
| Comparator Or Baseline | Gossypin: 41.68 mM/g |
| Quantified Difference | 2.67-fold higher scavenging capacity for Gossypetin |
| Conditions | Standardized DPPH radical scavenging assay |
Procurement of the aglycone gossypetin is essential for maximizing redox baseline sensitivity and reproducibility when standardizing high-capacity antioxidant assay panels.
Gossypetin acts as a highly specific inhibitor of the MAP2K kinases MKK3 and MKK6 by directly binding to arginine-61 in MKK6. In esophageal cancer models (e.g., KYSE-450 and KYSE-510 cells), gossypetin effectively suppresses anchorage-dependent cell growth and induces G2 phase cell cycle arrest at concentrations of 20-60 μM, directly attenuating the MKK3/6-p38 signaling pathway without the broad off-target effects seen in general kinase inhibitors[1].
| Evidence Dimension | Kinase Target Specificity and Cell Growth Inhibition |
| Target Compound Data | Gossypetin: Direct MKK3/MKK6 inhibition (effective dose 20-60 μM) |
| Comparator Or Baseline | Broad-spectrum MAP2K inhibitors (Baseline) |
| Quantified Difference | Specific binding at arginine-61 of MKK6 |
| Conditions | In vitro kinase screening and KYSE esophageal cancer cell line assays |
Gossypetin is a critical procurement choice for isolating the specific MKK3/6-p38 signaling axis in oncological and inflammatory in vitro models, avoiding the confounding variables introduced by broad-spectrum kinase inhibitors.
In 5xFAD Alzheimer's disease mouse models, gossypetin uniquely modulates microglial transcriptomes to prevent gliosis while significantly increasing the expression of genes associated with amyloid-beta (Aβ) phagocytosis. Unlike broad-class antioxidant flavonoids that merely scavenge ROS passively, gossypetin actively facilitates microglial Aβ clearance, restoring spatial learning and memory after 13 weeks of intragastric administration [1].
| Evidence Dimension | Microglial Aβ Clearance Mechanism |
| Target Compound Data | Gossypetin: Active enhancement of phagocytosis and decreased gliosis |
| Comparator Or Baseline | General antioxidant flavonoids (Baseline) |
| Quantified Difference | Direct transcriptomic modulation of disease-associated microglia |
| Conditions | In vivo 5xFAD AD mouse model (13-week administration) |
For neurodegenerative disease research, selecting gossypetin provides a specific mechanistic probe for microglial activation and Aβ clearance, offering far more targeted data than generic ROS scavengers.
Due to its significantly weaker inhibition of the OATP2B1 transporter (IC50 = 82.0 μM) compared to quercetin (IC50 = 7.3 μM), gossypetin is the ideal flavonol standard for formulating supplements or testing drugs where minimizing transporter-mediated drug-drug interactions is a strict requirement [1].
With an exceptional Trolox Equivalent Antioxidant Capacity (TEAC) of 111.53 mM/g for radical scavenging, the aglycone gossypetin serves as a superior, high-potency reference material in DPPH and ORAC assays, heavily outperforming its glycoside analogs like gossypin[2].
Gossypetin is the preferred mechanistic probe for industrial and academic oncology research requiring the specific inhibition of MKK3 and MKK6. Its ability to directly bind arginine-61 makes it indispensable for studying anchorage-dependent cell growth suppression, particularly in esophageal cancer models [3].
As a verified activator of microglial Aβ phagocytosis that simultaneously prevents gliosis, gossypetin is highly suited for in vivo and in vitro Alzheimer's disease models focusing on amyloid clearance mechanisms, providing targeted transcriptomic modulation beyond basic antioxidant activity[4].